molecular formula C11H20O3 B15177111 Ethyl 3-hexyloxirane-2-carboxylate CAS No. 94022-08-9

Ethyl 3-hexyloxirane-2-carboxylate

Cat. No.: B15177111
CAS No.: 94022-08-9
M. Wt: 200.27 g/mol
InChI Key: QJEOLQOGDDAAIR-UHFFFAOYSA-N
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Description

Ethyl 3-hexyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It is an ester derivative of oxirane, characterized by the presence of a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hexyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-hexenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hexyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products Formed

    Diols: Formed through oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 3-hexyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-hexyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hexenoate: A precursor in the synthesis of ethyl 3-hexyloxirane-2-carboxylate.

    Ethyl 3-hexyl-2-oxiraneacetate: A structurally similar compound with a different ester group.

    Hexyl 2-oxirane-3-carboxylate: Another epoxide derivative with a similar structure.

Properties

CAS No.

94022-08-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 3-hexyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10(14-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3

InChI Key

QJEOLQOGDDAAIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(O1)C(=O)OCC

Origin of Product

United States

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